Lipophilicity (LogP) Differentiation: 6-Fluoro-7-methylindoline vs. 6-Fluoroindoline
The lipophilicity of 6-Fluoro-7-methylindoline, quantified by its calculated LogP, demonstrates a measurable increase compared to the non-methylated analog 6-fluoroindoline. This difference arises from the addition of a methyl group at the 7-position, which enhances hydrophobic character .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.1 |
| Comparator Or Baseline | 6-Fluoroindoline (estimated LogP ~1.3-1.7) |
| Quantified Difference | Δ LogP ≈ 0.4-0.8 units |
| Conditions | Calculated values based on molecular structure (XLogP3 or similar algorithm) |
Why This Matters
Increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, making this compound more suitable for CNS-targeted drug discovery compared to the less lipophilic 6-fluoroindoline.
